Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a thiophene moiety and an ethyl ester group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Esterification: The carboxylic acid group on the pyrrolidine ring can be esterified using ethanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Ethyl 4-(thiophen-2-yl)pyrrolidine-3-methanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in studies investigating the biological activity of thiophene-containing compounds, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring but differ in the substituents on the carboxylic acid group.
Pyrrolidine-3-carboxylate derivatives: These compounds have the pyrrolidine ring but may lack the thiophene moiety.
Thiophene-containing heterocycles: Compounds like thiophene-2-carboxamide and thiophene-2-carboxaldehyde have similar structures but different functional groups.
The uniqueness of this compound lies in the combination of the thiophene and pyrrolidine rings, which imparts distinct electronic and steric properties, making it a versatile scaffold for various applications.
Biological Activity
Ethyl 4-(thiophen-2-yl)pyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring fused with a thiophene moiety. This unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.
1. Antimicrobial Activity
Research indicates that compounds with thiophene rings exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens. A study highlighted that derivatives with similar thiophene structures demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria .
Table 1: Antimicrobial Efficacy of Thiophene Derivatives
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | < 16 µg/mL |
This compound | S. aureus | TBD |
Compound B | E. coli | > 64 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structural features have shown promising results against lung adenocarcinoma (A549) cells. For instance, certain derivatives exhibited reduced cell viability in A549 models, indicating their potential as anticancer agents .
Table 2: Anticancer Activity Against A549 Cells
Compound | Viability (%) at 100 µM | IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Cisplatin | 78% | 5.0 |
Compound C | 64% | TBD |
3. Anticonvulsant Activity
Recent studies have also investigated the anticonvulsant properties of thiophene derivatives. This compound's mechanism may involve modulation of neurotransmitter systems or ion channels, which are critical in seizure activity . In animal models, compounds with similar structures have shown effectiveness in reducing seizure frequency and severity.
Table 3: Anticonvulsant Efficacy in Animal Models
Compound | Model Used | ED50 (mg/kg) |
---|---|---|
This compound | MES Test | TBD |
Valproic Acid | MES Test | 200 mg/kg |
Compound D | 6 Hz Test | TBD |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The thiophene moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, affecting membrane fluidity and function.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- A study on related thiophene derivatives demonstrated significant anticancer activity against A549 cells, suggesting that modifications to the pyrrolidine structure could enhance efficacy .
- Another research effort highlighted the importance of substituents on the thiophene ring in determining antimicrobial potency against resistant strains .
Properties
IUPAC Name |
ethyl 4-thiophen-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-5,8-9,12H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZZUKMRXCNCNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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